molecular formula C15H16O2S B14403336 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene CAS No. 88430-87-9

1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene

Cat. No.: B14403336
CAS No.: 88430-87-9
M. Wt: 260.4 g/mol
InChI Key: YJYBSQIBOBGPHM-UHFFFAOYSA-N
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Description

1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C14H14O2S It is a derivative of benzene, characterized by the presence of a methyl group and a phenylmethanesulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene typically involves the reaction of 4-methylbenzyl chloride with phenylmethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the phenylmethanesulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenylmethanesulfonyl group can be reduced to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 1-Methyl-4-[(phenylmethylthio)methyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene involves its interaction with various molecular targets. The phenylmethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-Methyl-4-[(methylsulfonyl)methyl]benzene
  • 1-Methyl-4-[(phenylsulfonyl)methyl]benzene

Comparison: 1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

88430-87-9

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1-(benzylsulfonylmethyl)-4-methylbenzene

InChI

InChI=1S/C15H16O2S/c1-13-7-9-15(10-8-13)12-18(16,17)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

YJYBSQIBOBGPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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